molecular formula C17H21NO2 B2669270 tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate CAS No. 1387936-59-5

tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate

Cat. No.: B2669270
CAS No.: 1387936-59-5
M. Wt: 271.36
InChI Key: BXIZIFGFKQCKCN-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(naphthalen-1-yl)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine moiety substituted at the 1-position of naphthalene. The Boc group enhances steric protection of the amine, making it valuable in peptide synthesis and medicinal chemistry intermediates.

Properties

IUPAC Name

tert-butyl N-(1-naphthalen-1-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(18-16(19)20-17(2,3)4)14-11-7-9-13-8-5-6-10-15(13)14/h5-12H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIZIFGFKQCKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(naphthalen-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced carbamate groups.

    Substitution: Compounds with new functional groups replacing the carbamate group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that carbamates, including tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate, exhibit notable antimicrobial properties. A study evaluated various carbamates against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) in the nanomolar range, indicating strong antibacterial activity comparable to established antibiotics like ampicillin and ciprofloxacin .

CompoundMIC (μM)Activity Against
This compound0.018 - 0.064Staphylococcus aureus, MRSA

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on human monocytic leukemia cell lines (THP-1). The results indicated that while some carbamate derivatives were effective against bacterial strains, they also displayed varying degrees of cytotoxicity, necessitating further exploration of their therapeutic index .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through selective reactions, making it a valuable building block in the synthesis of more complex organic molecules.

Synthesis of Benzylic Carbamates

A method for synthesizing benzylic carbamates using this compound has been documented, highlighting its utility in generating compounds with potential pharmaceutical applications . The reaction conditions typically involve the use of activated solvents and specific temperature controls to optimize yields.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving multiple carbamate derivatives, this compound demonstrated superior activity against MRSA strains. The study's methodology involved testing against both standard strains and clinical isolates, providing a comprehensive understanding of its efficacy in real-world scenarios .

Case Study 2: Synthesis Pathways

A detailed investigation into the synthetic pathways for producing this compound revealed several viable routes, including direct amination methods and the use of coupling agents to facilitate reactions under mild conditions . This versatility makes it an attractive target for further research in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical parameters of tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
This compound (Target Compound) C₁₇H₂₁NO₂* ~279–294 Ethyl chain with naphthalen-1-yl High aromaticity; potential π-π interactions
tert-Butyl N-(naphthalen-1-yl)carbamate C₁₅H₁₇NO₂ 255.30 Direct naphthalen-1-yl attachment Simpler structure; lower steric bulk
tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate C₁₇H₂₂N₂O₂ 294.38 Naphthalen-2-yl, aminoethyl group Enhanced solubility (95% purity)
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate C₂₂H₂₃ClN₂O₄ 438.89 Chloro-dioxonaphthyl, propyl chain Electron-withdrawing substituent; redox-active
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate C₁₀H₂₀ClNO₄S 293.78 Chlorosulfonyl, branched alkyl chain Reactive sulfonyl group; intermediate
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.30 Fluorophenyl cyclopropyl Compact structure; fluorine-enhanced stability

*Inferred based on structural analogs.

Molecular Weight and Steric Considerations

  • The target compound’s molecular weight (~279–294 g/mol) aligns with intermediates used in drug discovery (typically <500 g/mol).
  • Smaller derivatives, such as the fluorophenyl cyclopropyl analog (251.3 g/mol), may exhibit better membrane permeability .

Biological Activity

tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate, also known as (R)-tert-Butyl (1-(naphthalen-1-yl)ethyl)carbamate, is a compound characterized by its unique structural features, including a chiral center and a carbamate functional group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in enzyme inhibition and receptor modulation. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H21NO2
  • Molecular Weight : 271.35 g/mol
  • Structure : The presence of the naphthalene moiety contributes to its lipophilicity, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can undergo hydrolysis under varying pH conditions, leading to the release of active metabolites that may exert pharmacological effects. Preliminary studies indicate that this compound may act as an enzyme inhibitor, potentially modulating pathways involved in various diseases.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes, which could be relevant in therapeutic contexts.
  • Antimicrobial Properties : Related compounds have demonstrated significant antistaphylococcal activities against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
Enzyme InhibitionVarious enzymesPotential inhibition observed,
AntimicrobialStaphylococcus aureusHigh antistaphylococcal activity
Receptor ModulationSpecific receptorsModulation effects under investigation

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds similar to this compound:

  • Antistaphylococcal Activities :
    • A study evaluated various carbamates against Staphylococcus aureus and methicillin-resistant strains. Compounds with structural similarities exhibited high antibacterial activity, indicating that modifications in the carbamate structure can enhance efficacy .
  • Enzyme Interaction Studies :
    • Research focused on the interaction of carbamates with proteases demonstrated that modifications in structure could lead to increased inhibitory effects. This suggests that this compound may also exhibit similar properties .
  • Pharmacokinetic Properties :
    • Investigations into the pharmacokinetic profile of related compounds revealed favorable absorption and distribution characteristics, which are crucial for therapeutic applications.

Q & A

Basic Research Questions

What are the common synthetic routes for tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate, and what factors influence yield optimization?

Methodological Answer:
The synthesis typically involves carbamate protection of an amine intermediate. Key steps include:

  • Amine Preparation : React 1-(naphthalen-1-yl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM .
  • Yield Optimization : Factors include:
    • Temperature : Reactions performed at 0–25°C minimize side reactions (e.g., Boc group hydrolysis).
    • Solvent Choice : Polar aprotic solvents (THF, DCM) enhance reactivity.
    • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete conversion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and naphthyl aromatic signals (δ 7.2–8.2 ppm) .
    • HRMS : Verify molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₁₈H₂₃NO₂: 297.42 g/mol) .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for unambiguous confirmation (e.g., anisotropic displacement parameters refined to R1 < 0.05) .

Advanced Research Questions

How do researchers resolve contradictions between computational NMR predictions and experimental data for tert-butyl carbamate derivatives?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • DFT Calculations : Optimize molecular geometries (e.g., B3LYP/6-31G*) and simulate NMR spectra in explicit solvent models (e.g., PCM for DMSO) .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximities (e.g., naphthyl proton correlations) .

What challenges arise in crystallographic refinement of tert-butyl carbamates using SHELX, and how are they addressed?

Methodological Answer:
Common challenges and solutions:

  • Disorder in tert-Butyl Groups : Model split positions with occupancy refinement and restraints (ISOR, DELU) to suppress unrealistic thermal motion .
  • Weak Diffraction : Use synchrotron radiation or low-temperature (100 K) data collection to enhance resolution (<1.0 Å) .
  • Twinned Crystals : Apply TWIN/BASF commands in SHELXL to refine twin fractions and improve R-factors .

What methodologies evaluate the bioactivity of this compound in pharmacological contexts?

Methodological Answer:
For potential antiviral applications (e.g., SARS-CoV-2 inhibition):

  • In Vitro Assays :
    • Viral Replication Inhibition : Measure IC₅₀ in Vero E6 cells infected with pseudotyped SARS-CoV-2 .
    • Protease Inhibition : Use FRET-based assays targeting Mᴘʀᴏ (main protease) .
  • Molecular Docking : Simulate binding to viral targets (e.g., AutoDock Vina) with validation via MD simulations (NAMD/GROMACS) .
  • ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (MTT assay) .

Data Contradiction Analysis

How should researchers interpret conflicting solubility data for tert-butyl carbamates in different solvent systems?

Methodological Answer:
Contradictions often stem from:

  • Polymorphism : Characterize solid forms via PXRD and DSC to identify metastable phases with higher solubility .
  • Solvent-Solute Interactions : Use Hansen solubility parameters to correlate solubility with solvent polarity (e.g., higher solubility in DCM vs. hexane) .
  • Experimental Variability : Standardize protocols (e.g., shake-flask method, 24-hour equilibration) to ensure reproducibility .

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